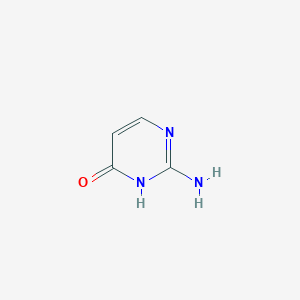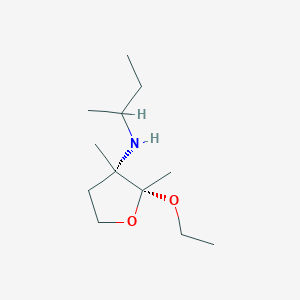
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile" involves multiple steps, including reactions under specific conditions to ensure the introduction of the trifluoromethyl group and the pyridinyl moiety. For example, magnetically separable graphene oxide anchored sulfonic acid has been used as a catalyst for the synthesis of pyridine derivatives, showcasing the utility of innovative materials in facilitating complex reactions (Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated through techniques like X-ray crystallography, demonstrating the spatial arrangement of atoms and the presence of significant interactions such as hydrogen bonds, which stabilize the molecular and crystal structure (Halimehjani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving "3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile" demonstrate its reactivity and versatility. For instance, it participates in oxidative coupling reactions facilitated by palladium(II) complexes, indicating its potential in the synthesis of complex organic molecules (El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for understanding the compound's behavior under various conditions. Research on similar compounds provides insights into how structural modifications, such as the introduction of the trifluoromethyl group, affect these properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other functional groups, are influenced by the compound's molecular structure. Studies on related molecules highlight the impact of the trifluoromethyl and pyridinyl groups on the compound's reactivity and interactions with other chemicals (Ibrahim et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
One area of interest is the chemical synthesis of heterocyclic compounds, including pyridine derivatives, and their biological activities. For example, studies on compounds like 1,3,4-oxadiazole, which shares structural similarities with the pyridine derivatives, indicate their utility in binding with different enzymes and receptors. Such compounds have been investigated for their potential in treating various ailments, showcasing the diverse medicinal chemistry applications of pyridine derivatives (Verma et al., 2019).
Catalysis and Material Science
The synthesis and application of pyridine and its derivatives are also crucial in catalysis and material science. These compounds can serve as ligands in metal complexes, which are important for designing catalysts and conducting asymmetric synthesis. The heterocyclic N-oxide motifs, for instance, are key in the development of advanced chemistry and drug investigations due to their functionalities in catalysis and synthesis (Li et al., 2019).
Environmental and Green Chemistry
Another significant application is in the field of environmental and green chemistry, where pyridine derivatives have been studied for their role as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion, which is vital for extending the life of metal structures (Verma et al., 2020).
Drug Development and Pharmacology
In pharmacology, research on related compounds, such as perampanel, a non-competitive AMPA receptor antagonist, highlights the potential of pyridine derivatives in drug development. Perampanel has been studied for its efficacy in treating partial-onset seizures, demonstrating the therapeutic importance of pyridine-based compounds in addressing neurological disorders (Rektor, 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDYUFCKIKYSIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371560 |
Source


|
| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-71-1 |
Source


|
| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)







![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)


